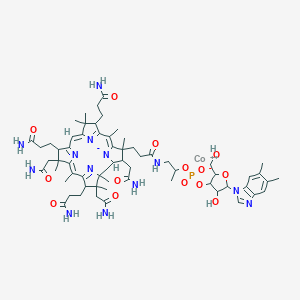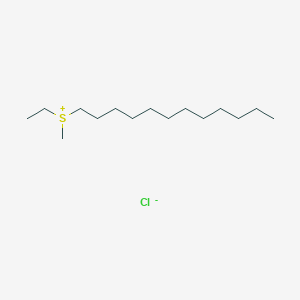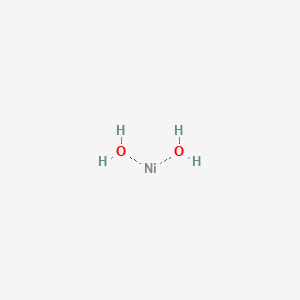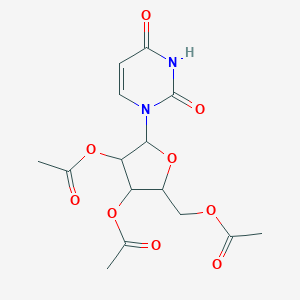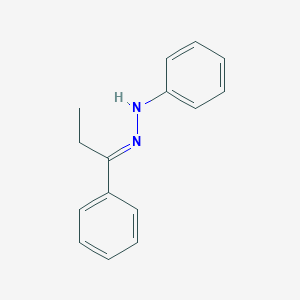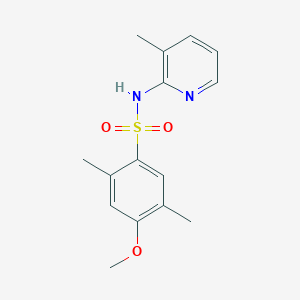
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as MDB or MDBS. MDBS has been the subject of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
MDBS is believed to exert its anti-tumor and anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell proliferation, survival, and inflammation. MDBS inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Efectos Bioquímicos Y Fisiológicos
MDBS has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, MDBS has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in vitro. MDBS has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBS has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-tumor and anti-inflammatory activity in vitro and in vivo. However, there are also some limitations to using MDBS in lab experiments. Its mechanism of action is not fully understood, and its efficacy and toxicity in humans have not been established.
Direcciones Futuras
MDBS has potential as a therapeutic agent for cancer and inflammation, but further research is needed to fully understand its mechanism of action and to determine its efficacy and toxicity in humans. Some future directions for research on MDBS include:
1. Investigating the effects of MDBS on other signaling pathways involved in cancer and inflammation, such as the MAPK and PI3K/Akt pathways.
2. Studying the pharmacokinetics and pharmacodynamics of MDBS in vivo to determine its efficacy and toxicity in animal models.
3. Developing novel formulations of MDBS, such as nanoparticles or liposomes, to improve its bioavailability and targeting.
4. Testing the combination of MDBS with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy.
In conclusion, MDBS is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in cancer and inflammation. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, and it has been shown to exhibit anti-tumor and anti-inflammatory activity in vitro and in vivo. Further research is needed to fully understand its mechanism of action and to determine its efficacy and toxicity in humans.
Métodos De Síntesis
The synthesis of MDBS involves the reaction of 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridylamine. The reaction takes place in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
MDBS has been studied for its potential therapeutic applications in various diseases, such as cancer and inflammation. It has been found to exhibit anti-tumor activity in vitro and in vivo. MDBS has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, in vitro.
Propiedades
Nombre del producto |
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H18N2O3S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-methoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-10-6-5-7-16-15(10)17-21(18,19)14-9-11(2)13(20-4)8-12(14)3/h5-9H,1-4H3,(H,16,17) |
Clave InChI |
LEZGLKKXEOFTCS-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
SMILES canónico |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







